molecular formula C16H14N2O5 B11048265 ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11048265
M. Wt: 314.29 g/mol
InChI Key: PBYGWNJXENSBFH-UHFFFAOYSA-N
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Description

Ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrano-pyridine system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-component reactions. One efficient method involves a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This procedure is mild and efficient, yielding the desired product in high yields after simple crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a reaction medium and avoiding hazardous catalysts, are likely to be emphasized in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, as an ATP mimetic inhibitor of Cdc7, it binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and pyrano-pyridine derivatives, such as:

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

ethyl 2,5-dioxo-4-pyridin-3-yl-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C16H14N2O5/c1-2-22-16(21)11-8-18-15(20)13-10(6-12(19)23-14(11)13)9-4-3-5-17-7-9/h3-5,7-8,10H,2,6H2,1H3,(H,18,20)

InChI Key

PBYGWNJXENSBFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CN=CC=C3

Origin of Product

United States

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